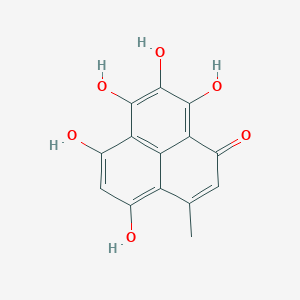

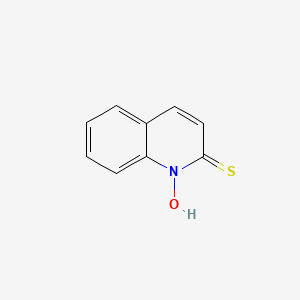

2,3,4,7,9-pentahydroxy-6-methyl-1H-phenalen-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,3,4,7,9-pentahydroxy-6-methyl-1H-phenalen-1-one is a carbotricyclic compound that is funalenone in which the methoxy group at position 2 has been demethylated to the corresponding hydroxy derivative. It is a carbotricyclic compound, a member of phenols and an enone. It is a conjugate acid of a 2,3,4,7,9-pentahydroxy-6-methyl-1H-phenalen-1-one(1-). It derives from a hydride of a phenalene.

Aplicaciones Científicas De Investigación

Bioactivities and Therapeutic Potential

Phenalenones, including compounds structurally similar to 2,3,4,7,9-pentahydroxy-6-methyl-1H-phenalen-1-one, demonstrate a spectrum of bioactivities, such as antimicrobial, antioxidant, and anti-HIV properties. These compounds are known for their inhibition effects on various enzymes like tyrosinase, α-glucosidase, lipase, acetylcholinesterase, and others. The rich nucleophilic nucleus of phenalenones has inspired researchers to synthesize derivatives for biological studies. Notably, some phenalenones have been investigated for their potential as human glucose transporter 1 inhibitors, indicating their potential application in cancer therapy. Aspergillussanones, for instance, showed significant negative docking scores, suggesting their stability and effectiveness in complexes with glucose transporters, which is crucial for certain therapeutic approaches (Ibrahim et al., 2022).

Analytical and Sensing Applications

The compound 2,3,4,7,9-pentahydroxy-6-methyl-1H-phenalen-1-one, due to its structural characteristics, might have implications in analytical chemistry. For instance, Cuprous bis-phenanthroline compounds, which have structural similarities, are known for their metal-to-ligand charge transfer states and are studied for their unique properties in sensing applications. These compounds exhibit long-lived excited states at room temperature, indicating their potential use in the development of fluorescence-based sensors or similar analytical applications (Scaltrito et al., 2000).

Propiedades

Número CAS |

581786-62-1 |

|---|---|

Nombre del producto |

2,3,4,7,9-pentahydroxy-6-methyl-1H-phenalen-1-one |

Fórmula molecular |

C14H10O6 |

Peso molecular |

274.22 g/mol |

Nombre IUPAC |

4,6,7,8,9-pentahydroxy-3-methylphenalen-1-one |

InChI |

InChI=1S/C14H10O6/c1-4-2-5(15)9-11-8(4)6(16)3-7(17)10(11)13(19)14(20)12(9)18/h2-3,16-20H,1H3 |

Clave InChI |

MUSSJBQKWRHIEX-UHFFFAOYSA-N |

SMILES |

CC1=CC(=O)C2=C(C(=C(C3=C2C1=C(C=C3O)O)O)O)O |

SMILES canónico |

CC1=CC(=O)C2=C(C(=C(C3=C2C1=C(C=C3O)O)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[3-[4-[2-(diethylamino)ethoxy]-3,5-diiodobenzoyl]-1-benzofuran-2-yl]acetate;hydrochloride](/img/structure/B1240826.png)

![3-[4-(1-carboxy-l-(3,4-methylenedioxyphenyl)-methoxy)-3,5-dipropylphenylmethyl]-3H-imidazo[4,5-c]pyridine](/img/structure/B1240827.png)

![(2-Methylbenzimidazol-1-yl)-[(5-nitro-2-thienyl)methylene]amine](/img/structure/B1240839.png)

![N-(2-fluorophenyl)-2-oxo-2-[(2E)-2-{2-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]benzylidene}hydrazinyl]acetamide](/img/structure/B1240840.png)

![11-{[(E)-furan-2-ylmethylidene]amino}-3-hexyl-2-methyl-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B1240841.png)

![4-[[Amino-[4-[[5-(2-carboxyethylcarbamoyl)-3,4-dimethyl-1,3-thiazol-2-ylidene]carbamoyl]phenyl]methylidene]amino]butanoic acid](/img/structure/B1240842.png)

![(6aS)-3-[3-[[(6aS)-2-methoxy-11-oxo-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-2-methoxy-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B1240848.png)